4-(Bromomethyl)-1,1-dimethylcyclohexane

Lipophilicity Drug design Physicochemical properties

4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3) is a halogenated cycloalkane building block with molecular formula C₉H₁₇Br and molecular weight 205.13 g·mol⁻¹. It features a primary bromomethyl group (-CH₂Br) at the 4-position of a cyclohexane ring bearing geminal dimethyl substituents at the 1-position.

Molecular Formula C9H17B
Molecular Weight 205.13 g/mol
CAS No. 1432681-20-3
Cat. No. B1444118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1,1-dimethylcyclohexane
CAS1432681-20-3
Molecular FormulaC9H17B
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)CBr)C
InChIInChI=1S/C9H17Br/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3
InChIKeyZUZBRSXFMYGTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3): A gem-Dimethyl-Substituted Cyclohexyl Bromide Building Block for Medicinal Chemistry and Organic Synthesis Procurement


4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3) is a halogenated cycloalkane building block with molecular formula C₉H₁₇Br and molecular weight 205.13 g·mol⁻¹ [1]. It features a primary bromomethyl group (-CH₂Br) at the 4-position of a cyclohexane ring bearing geminal dimethyl substituents at the 1-position . The compound belongs to the class of bromomethylcycloalkane intermediates used in pharmaceutical and agrochemical synthesis, where the bromomethyl moiety serves as an electrophilic handle for nucleophilic substitution reactions . Its computed XLogP3-AA of 4.0 and zero hydrogen bond donors/acceptors characterize it as a lipophilic, non-polar scaffold component [1].

Why 4-(Bromomethyl)-1,1-dimethylcyclohexane Cannot Be Replaced by Unsubstituted (Bromomethyl)cyclohexane or Regioisomeric Analogs in Structure-Activity Optimization


Substituting 4-(bromomethyl)-1,1-dimethylcyclohexane with the simpler (bromomethyl)cyclohexane (CAS 2550-36-9) or its 2-/3-regioisomers introduces measurable alterations in lipophilicity, steric bulk, and conformational behavior that propagate into downstream biological and physicochemical properties [1]. The gem-dimethyl group at the 1-position increases computed XLogP3-AA by approximately 0.6 log units relative to the non-methylated parent (XLogP3-AA = 4.0 vs. 3.4), altering membrane permeability and non-specific binding profiles [2]. In medicinal chemistry, gem-dimethyl substitution is an established strategy to enforce bioactive conformations, mitigate oxidative metabolism at adjacent positions, and reduce idiosyncratic toxicity risks—effects not achievable with unsubstituted cyclohexane scaffolds [3]. The positional isomerism of the bromomethyl group (2-, 3-, vs. 4-substitution) further affects the spatial trajectory of the installed side chain, which is critical in target engagement geometries . These differences preclude simple interchange without re-optimization of the entire SAR series.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-1,1-dimethylcyclohexane: Physicochemical, Reactivity, and Procurement-Relevant Comparative Data


Lipophilicity Differentiation: 4-(Bromomethyl)-1,1-dimethylcyclohexane vs. (Bromomethyl)cyclohexane — XLogP3-AA Comparison

The 4-(bromomethyl)-1,1-dimethylcyclohexane scaffold exhibits a computed XLogP3-AA of 4.0, compared to 3.4 for the non-gem-dimethyl analog (bromomethyl)cyclohexane (CAS 2550-36-9) [1]. This +0.6 log unit increase reflects the addition of two methyl groups at the 1-position, translating to an approximately four-fold increase in computed octanol-water partition coefficient. Among the three possible regioisomers bearing the gem-dimethyl group, the 2-isomer (CAS 1501249-61-1) has the highest XLogP3-AA at 4.2, while the 3-isomer (CAS 855411-65-3) and 4-isomer (target) are both 4.0 . All three dimethylated isomers have identical molecular weights (205.13 g·mol⁻¹), topological polar surface areas (0 Ų), and rotatable bond counts (1), making XLogP3 the primary computed differentiator [1].

Lipophilicity Drug design Physicochemical properties

Electrophilic Reactivity Ranking: Bromomethyl vs. Chloromethyl and Iodomethyl Analogs — Halogen-Dependent SN2 Reaction Rates

The bromomethyl group in 4-(bromomethyl)-1,1-dimethylcyclohexane occupies an intermediate position in the halogen reactivity series for nucleophilic substitution: iodomethyl > bromomethyl > chloromethyl . This qualitative ranking is consistent with established leaving-group ability (I⁻ > Br⁻ > Cl⁻) and carbon-halogen bond strength trends. The bromomethyl analog offers higher stability than the iodomethyl derivative (reduced light sensitivity and thermal lability) while retaining sufficient reactivity for efficient SN2 coupling . In the broader bromomethylcycloalkane series, kinetic studies with sodium thiophenoxide in absolute ethanol (35–50 °C) established the reactivity order: bromomethylcycloheptane > bromomethylcyclohexane > isobutyl bromide > bromomethylcyclopentane, with good second-order rate constants obtained in each case [1]. This places bromomethylcyclohexane derivatives in a moderate-to-high reactivity bracket suitable for standard nucleophilic coupling conditions without the handling challenges of iodomethyl analogs.

Nucleophilic substitution Reactivity Synthetic utility

Gem-Dimethyl Conformational Effect: Enhanced Conformational Bias vs. Monosubstituted Cyclohexane Scaffolds

The gem-dimethyl substitution at the 1-position of 4-(bromomethyl)-1,1-dimethylcyclohexane eliminates the axial/equatorial conformational exchange of the cyclohexane ring that would otherwise occur via chair flip in the monosubstituted analog. In 1,1-disubstituted cyclohexanes, the two chair conformers are identical, and neither conformation places a methyl group in an axial position that incurs a 1,3-diaxial steric penalty [1]. This contrasts with monosubstituted (bromomethyl)cyclohexane, where the bromomethyl-bearing carbon can populate both axial and equatorial orientations. The gem-dimethyl effect (Thorpe-Ingold effect) further compresses the internal bond angle at the quaternary center, which can accelerate cyclization reactions when the bromomethyl group participates in intramolecular alkylation [2]. In medicinal chemistry contexts, gem-dimethyl groups on alicyclic building blocks are employed to enforce bioactive conformations and improve metabolic stability by blocking oxidative metabolism at the quaternary center .

Conformational analysis Medicinal chemistry Scaffold design

Commercial Availability and Purity Benchmarking: 4-(Bromomethyl)-1,1-dimethylcyclohexane Vendor Purity and Analytical Documentation

4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3) is commercially available from multiple vendors with documented purity specifications. Bidepharm supplies the compound at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC . Synblock offers the compound at NLT 98% purity with MSDS, NMR, HPLC, and LC-MS documentation . Aladdin (via Wanvibio) lists the compound at ≥98% purity with COA availability, priced at ¥2,974.90/50 mg to ¥11,458.90/1 g . Leyan lists the compound at 98% purity . In contrast, the non-methylated analog (bromomethyl)cyclohexane (CAS 2550-36-9) is a widely available commodity chemical with lower pricing but lacks the gem-dimethyl structural features. The 2- and 3-regioisomers (CAS 1501249-61-1 and 855411-65-3) are less broadly stocked, with fewer vendors offering analytical documentation .

Procurement Quality control Analytical chemistry

Optimal Procurement Scenarios for 4-(Bromomethyl)-1,1-dimethylcyclohexane: Where the 4-Isomer gem-Dimethyl Scaffold Delivers Measurable Advantage


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity (XLogP3 ≈ 4.0) with Conformational Restriction

When a drug discovery program requires installation of a cyclohexylmethylamine or cyclohexylmethyl ether moiety with controlled lipophilicity, the 4-(bromomethyl)-1,1-dimethylcyclohexane scaffold offers XLogP3-AA = 4.0, positioning it between the less lipophilic non-methylated analog (XLogP3 = 3.4) and the more lipophilic 2-isomer (XLogP3 = 4.2) [1]. The gem-dimethyl group simultaneously blocks oxidative metabolism at the quaternary C-1 position and enforces conformational homogeneity, which is particularly valuable in CNS drug discovery where both membrane permeability and metabolic stability are critical optimization parameters . The bromomethyl handle enables late-stage diversification via SN2 coupling with amine, alcohol, or thiol nucleophiles to generate focused SAR libraries [1].

Agrochemical Intermediate Synthesis Requiring Balanced Reactivity and Storage Stability

For agrochemical intermediate production where both coupling efficiency and shelf stability are procurement concerns, the bromomethyl group provides an optimal middle ground. It is more reactive than chloromethyl analogs (enabling shorter reaction times and lower coupling temperatures) yet more stable during storage than iodomethyl analogs (reducing decomposition losses and impurity formation) [1]. The gem-dimethyl substitution pattern further ensures that the reactive bromomethyl group at the 4-position is sterically accessible for nucleophilic attack, as the 1,1-dimethyl groups are remote from the reaction center, unlike the more hindered 2-isomer [1].

Reference Standard or Impurity Marker Procurement for Regulated Pharmaceutical Analysis

4-(Bromomethyl)-1,1-dimethylcyclohexane is listed as a drug impurity reference standard by multiple suppliers [1]. The availability of batch-specific analytical documentation (NMR, HPLC, GC, LC-MS) from vendors such as Synblock and Bidepharm supports its use in GLP-compliant impurity profiling . The 4-isomer, being more broadly available with documented purity ≥95% than the 2- or 3-regioisomers, reduces the procurement burden for analytical method development and validation . Procuring the specific 4-isomer is essential when the impurity specification is isomer-specific, as co-elution or spectral overlap between regioisomers can compromise HPLC or NMR-based purity assays.

Polymer and Advanced Materials Research Utilizing gem-Dimethyl-Substituted Cyclohexane Monomers

In materials science applications where cyclohexane-based monomers require enhanced thermal stability and reduced chain flexibility, the gem-dimethyl substitution provides a rigidified cyclohexane core with identical chair conformers [1]. The bromomethyl group at the 4-position offers a single reactive site for polymerization or surface functionalization, avoiding the cross-linking complications that would arise from multi-brominated analogs. The computed zero topological polar surface area (TPSA = 0 Ų) of this scaffold ensures compatibility with hydrophobic polymer matrices, and the XLogP3 = 4.0 predicts good solubility in common organic polymerization solvents [1].

Quote Request

Request a Quote for 4-(Bromomethyl)-1,1-dimethylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.